5-Bromo-6,7-dichloro-2,3-dihydro-1H-indole
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Overview
Description
5-Bromo-6,7-dichloro-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of bromine and chlorine atoms on the indole ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6,7-dichloro-2,3-dihydro-1H-indole typically involves the bromination and chlorination of 2,3-dihydro-1H-indole. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation at the desired positions on the indole ring. The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6,7-dichloro-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-6,7-dichloro-2,3-dihydro-1H-indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-6,7-dichloro-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: Similar in structure but lacks the chlorine atoms, which can affect its reactivity and biological activity.
6,7-Dichloroindole:
2,3-Dihydro-1H-indole: The parent compound without any halogen substitutions, used as a starting material for various derivatives.
Uniqueness
5-Bromo-6,7-dichloro-2,3-dihydro-1H-indole is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields .
Properties
Molecular Formula |
C8H6BrCl2N |
---|---|
Molecular Weight |
266.95 g/mol |
IUPAC Name |
5-bromo-6,7-dichloro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H6BrCl2N/c9-5-3-4-1-2-12-8(4)7(11)6(5)10/h3,12H,1-2H2 |
InChI Key |
HNUAMDZNPVPIJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C(=C(C=C21)Br)Cl)Cl |
Origin of Product |
United States |
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